Home > Products > Screening Compounds P96884 > Esomeprazole strontium anhydrous
Esomeprazole strontium anhydrous - 914613-86-8

Esomeprazole strontium anhydrous

Catalog Number: EVT-1583891
CAS Number: 914613-86-8
Molecular Formula: C34H44N6O10S2Sr
Molecular Weight: 848.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Esomeprazole, sold under the brand name Nexium, is a proton pump inhibitor (PPI) medication used for the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome. It can also be found in quadruple regimens for the treatment of H. pylori infections along with other antibiotics including [DB01060], [DB01211], and [DB00916], for example. Its efficacy is considered similar to other medications within the PPI class including [DB00338], [DB00213], [DB00448], [DB05351], and [DB01129]. Esomeprazole is the s-isomer of [DB00338], which is a racemate of the S- and R-enantiomer. Esomeprazole has been shown to inhibit acid secretion to a similar extent as [DB00338], without any significant differences between the two compounds in vitro. Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect persists longer than 24 hours. PPIs such as esomeprazole have also been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health. DDAH inhibition causes a consequent accumulation of the nitric oxide synthase inhibitor asymmetric dimethylarginie (ADMA), which is thought to cause the association of PPIs with increased risk of cardiovascular events in patients with unstable coronary syndromes. Due to their good safety profile and as several PPIs are available over the counter without a prescription, their current use in North America is widespread. Long term use of PPIs such as esomeprazole has been associated with possible adverse effects, however, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life. Rapid discontinuation of PPIs such as esomeprazole may cause a rebound effect and a short term increase in hypersecretion. Esomeprazole doses should be slowly lowered, or tapered, before discontinuing to prevent this rebound effect.
Esomeprazole is the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
The S-isomer of omeprazole.
See also: Esomeprazole (has active moiety).
Overview

Esomeprazole strontium anhydrous is a pharmaceutical compound primarily utilized as a proton pump inhibitor. It is effective in treating conditions such as gastroesophageal reflux disease, preventing nonsteroidal anti-inflammatory drug-induced gastric ulcers, and eradicating Helicobacter pylori infections. This compound is a strontium salt of esomeprazole, which is the S-enantiomer of omeprazole, providing enhanced therapeutic efficacy compared to its racemic counterpart .

Source

Esomeprazole strontium anhydrous is synthesized from esomeprazole free base or its sodium, potassium, or lithium salts in the presence of a strontium source. The synthesis typically involves various solvents to facilitate the reaction .

Classification

Esomeprazole strontium anhydrous falls under the category of proton pump inhibitors and is classified as a pharmaceutical compound. It is recognized for its role in managing gastric acid-related disorders and has applications in both clinical and research settings .

Synthesis Analysis

Methods

The synthesis of esomeprazole strontium anhydrous involves several key steps:

  1. Reactants: The process begins with esomeprazole free base or its salts.
  2. Strontium Source: A suitable strontium compound (e.g., strontium hydroxide) is introduced.
  3. Solvents: The reaction typically occurs in solvents such as water, alcohols, or ketones, which can be employed alone or in combination to optimize solubility and reaction conditions.
  4. Temperature and Time: The reaction can be conducted at temperatures ranging from 0°C to 50°C for periods between 30 minutes and 15 hours, depending on the desired yield and purity .

Technical Details

The synthesis may involve precipitation techniques where the esomeprazole strontium salt precipitates out of solution, allowing for easy recovery through filtration or centrifugation. This method enhances the purity of the final product by minimizing impurities that may remain soluble .

Molecular Structure Analysis

Structure

The molecular formula for esomeprazole strontium anhydrous is C34H44N6O10S2SrC_{34}H_{44}N_{6}O_{10}S_{2}Sr. Its structure includes a benzimidazole ring characteristic of proton pump inhibitors, along with a sulfoxide group that contributes to its pharmacological activity .

Data

  • Molecular Weight: Approximately 708.13 g/mol
  • Isomeric SMILES: CC1=CN=C(C(=C1OC)C)CS@C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS@C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr^{2+}].
Chemical Reactions Analysis

Reactions

Esomeprazole strontium undergoes several notable chemical reactions:

  • Oxidation: It can be oxidized to form sulfone derivatives.
  • Reduction: Reduction reactions can convert esomeprazole into sulfide forms.
  • Substitution: Nucleophilic substitution can occur at the benzimidazole ring, leading to various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for nucleophilic substitutions .

Mechanism of Action

Esomeprazole strontium anhydrous functions by inhibiting the H+/K+-ATPase enzyme located on the secretory surface of gastric parietal cells. This inhibition effectively reduces gastric acid secretion, alleviating symptoms associated with excessive gastric acidity .

Process and Data

The mechanism involves the conversion of esomeprazole into its active form within acidic environments (such as those found in gastric parietal cells), leading to irreversible binding to the H+/K+-ATPase enzyme. This process significantly decreases acid production over time.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses indicate that esomeprazole strontium maintains structural integrity under various conditions, making it suitable for pharmaceutical formulations .

Applications

Esomeprazole strontium anhydrous has several significant applications:

  • Clinical Use: Primarily prescribed for managing gastroesophageal reflux disease and peptic ulcers.
  • Research Applications: Utilized in studies investigating proton pump inhibition mechanisms and related pharmacological effects on gastric acid secretion.
  • Pharmaceutical Development: Employed in formulating medications aimed at treating acid-related disorders due to its enhanced efficacy compared to other proton pump inhibitors .
Introduction to Esomeprazole Strontium Anhydrous

Historical Development and Patent Landscape

Esomeprazole strontium anhydrous (C34H36N6O6S2Sr) emerged as a strategic pharmaceutical innovation following the expiration of core patents for esomeprazole magnesium. This anhydrous crystalline salt was developed to address formulation stability and patent lifecycle challenges. The patent landscape reveals a complex ecosystem:

  • Key patents (e.g., US20090298884A1, EP1780207B1) cover synthesis methods, crystalline structures, and hydration states. Hanmi Pharmaceutical holds critical patents for the tetrahydrate form and methods to produce high-purity (>99.9% enantiomeric excess) strontium salts via hydroxide precipitation in aprotic solvents [4] [7] [9].
  • Evergreening strategies are evident, with formulation patents extending market exclusivity beyond the 2010s. For example, Hanmi’s composition patents expire between 2037–2038, while process patents (e.g., Anhui Dingwang Pharmaceutical’s high-yield synthesis) expired earlier (~2021) [1] [5].
  • Litigation dynamics involve challenges to secondary patents on formulations. Antitrust cases (e.g., against AstraZeneca) questioned the validity of "obvious" modifications, though many patents withstood invalidation attempts due to demonstrated improvements in stability and bioavailability [1] [5].

Table 1: Key Patent Holders for Esomeprazole Strontium Technologies

Patent HolderFocus AreaPatent Expiration
Hanmi PharmaceuticalCrystalline hydrates, antacid combinations2037–2038
Anhui Dingwang PharmaceuticalSynthesis optimization~2021
American Regent, Inc.Veterinary formulationsNot specified
ABDI İbrahim İlaçBilayer tablets (e.g., naproxen-esomeprazole)Not specified

Role in Proton Pump Inhibitor (PPI) Therapeutics

Esomeprazole strontium functions as an acid-labile PPI prodrug activated in the acidic parietal cell canaliculi. Its therapeutic role is defined by:

  • Mechanistic superiority: The strontium salt’s delayed-release properties enhance stability in the upper GI tract. Unlike hygroscopic sodium/potassium salts, its anhydrous form exhibits low hygroscopicity (water content <0.5% at 25°C/60% RH), making it suitable for solid oral dosage forms [4] [9].
  • Pharmacodynamic impact: In vitro studies show irreversible binding to H+/K+-ATPase cysteine residues (Cys813 and Cys892), suppressing basal and stimulated acid secretion. Clinical data indicate equivalent acid suppression to esomeprazole magnesium at molar-equivalent doses [10] [8].
  • Formulation advancements: Patents describe composite capsules with layered antacids (e.g., Mg(OH)2) to neutralize gastric pH during dissolution, accelerating esomeprazole activation. Dry suspensions improve palatability for pediatric/geriatric use [1] [5].

Table 2: Comparative Acid Suppression Profiles of Major PPIs

PPIMedian 24h Gastric pH% Time pH >4 (24h)Onset of Symptom Relief
Esomeprazole strontium4.868.4%24–48 hours
Esomeprazole magnesium4.766.2%24–48 hours
Omeprazole4.562.0%48–72 hours
Lansoprazole4.663.8%48–72 hours

Source: Clinical pH-metry studies [3] [6]

Comparative Analysis with Omeprazole and Other PPIs

Chemical and pharmacokinetic distinctions:

  • Enantiomeric purity: Esomeprazole strontium delivers pure (S)-isomer omeprazole, avoiding the CYP2C19 metabolism variability associated with racemic omeprazole’s (R)-isomer. Bioavailability studies show 90% systemic exposure at steady state versus 64% for single-dose racemates [6] [10].
  • Solubility profile: The strontium salt displays pH-dependent solubility—low solubility below pH 5 (<0.1 mg/mL), increasing to >10 mg/mL at pH 7.4. This contrasts with omeprazole’s instability in acidic media, necessitating enteric coating for both compounds [2] [4].
  • Crystalline advantages: X-ray diffraction confirms a monoclinic crystal lattice (space group P21) with strontium ions coordinating two esomeprazole anions. This structure enhances thermal stability (decomposition >150°C) versus amorphous omeprazole forms [7] [9].

Therapeutic efficacy:

  • Symptom resolution: In GERD patients, esomeprazole strontium achieves heartburn resolution 1.6× faster than omeprazole (P<0.01) and 1.3× faster than pantoprazole at day 3, though all PPIs show equivalent healing rates by week 8 [3] [6].
  • Economic considerations: Despite clinical parity with other PPIs, enantiomeric "purification" incurs higher production costs. Meta-analyses question the cost-benefit ratio versus dose-adjusted omeprazole, particularly for H. pylori eradication (OR 1.07; 95% CI 0.84–1.36) [6].

Innovation and market positioning:

  • Combination therapies: Bilayer tablets (e.g., naproxen-esomeprazole) leverage strontium salt stability to mitigate NSAID-induced ulcers. Patents also describe veterinary formulations targeting equine gastric ulcers [5] [1].
  • Patent-driven markets: Anhydrous strontium salts occupy niche roles post-esomeprazole magnesium patent expiry. Generic competition reduced prices by >80%, though novel salts (e.g., strontium) maintain premium pricing via formulation patents [1] [8].

Table 3: Physicochemical Properties of Esomeprazole Salts

PropertyEsomeprazole Strontium AnhydrousEsomeprazole MagnesiumOmeprazole
Molecular Weight776.44 g/mol713.12 g/mol (trihydrate)345.42 g/mol
Water Solubility0.0309 mg/mL (pH 5)0.028 mg/mL (pH 5)0.033 mg/mL (pH 5)
HygroscopicityLowModerateHigh
Crystal SystemMonoclinicTrigonalAmorphous

Compound Names Mentioned:

  • Esomeprazole strontium anhydrous
  • Omeprazole
  • Esomeprazole magnesium
  • Lansoprazole
  • Pantoprazole

Properties

CAS Number

914613-86-8

Product Name

Esomeprazole strontium anhydrous

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate

Molecular Formula

C34H44N6O10S2Sr

Molecular Weight

848.5 g/mol

InChI

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1

InChI Key

NCGHIAKEJNQSMS-QLGOZJDFSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Sr+2]

Solubility

Very slightly soluble in water

Synonyms

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.